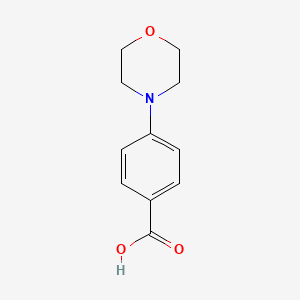

4-Morpholinobenzoic acid

Beschreibung

Historical Context of Benzoic Acid Derivatives in Organic Synthesis Research

Benzoic acid, the simplest aromatic carboxylic acid, has a rich history in chemical research. newworldencyclopedia.org It was first discovered in the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.org The structure of benzoic acid was determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.org Early industrial production methods, developed in the late 1800s, involved the hydrolysis of benzotrichloride (B165768) or the decarboxylation of phthalic anhydride. ymerdigital.com Over time, these methods were displaced by the more efficient air oxidation of toluene. ymerdigital.com Historically, benzoic acid and its derivatives have been widely used as food preservatives, with their antifungal properties discovered by Salkowski in 1875. newworldencyclopedia.org Beyond preservation, benzoic acid has served as a crucial precursor for the synthesis of a vast number of organic substances, including dyes, plastics, and insect repellents. britannica.com Its derivatives, such as benzoyl chloride and benzoyl peroxide, have also found significant applications in various chemical processes. newworldencyclopedia.orgbritannica.com

Significance of the Morpholine-Benzoic Acid Scaffold in Contemporary Chemical Discovery

The fusion of the morpholine (B109124) and benzoic acid moieties into a single scaffold has generated considerable interest in modern chemical research. This structural combination is being explored for its potential in developing novel therapeutic agents. For instance, the 2-morpholinobenzoic acid scaffold has been identified as a promising class of inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in various cancers. researchgate.netrsc.org Research has shown that modifying this core structure can lead to compounds with significant anti-proliferative activity. rsc.org The carboxylic acid group of the benzoic acid portion can chelate to metal ions in enzyme active sites, a key interaction for inhibitory activity. researchgate.net The morpholine group, in turn, can contribute to improved solubility and pharmacokinetic properties. ebi.ac.uk The investigation of various substituted morpholinobenzoic acids is an active area of research, aiming to optimize their biological activity and develop new drug candidates. researchgate.netdntb.gov.ua

Research Trajectories and Future Outlooks for 4-Morpholinobenzoic Acid in Academic Inquiry

Current and future research on this compound is primarily directed towards its application in medicinal chemistry and materials science. chemimpex.com It serves as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders and certain types of cancer. chemimpex.com The compound's role as a building block for specialty polymers is also an area of active investigation, with potential applications in enhancing the durability and flexibility of coatings and adhesives. chemimpex.com

In biochemical research, this compound is utilized as a reagent in assays to study enzyme activity and protein interactions, which is fundamental for drug discovery. chemimpex.com Furthermore, multi-omics analysis has suggested a correlation between this compound and certain biological pathways, indicating potential roles in metabolic processes that warrant further investigation. mdpi.com The continued exploration of derivatives of this compound, through modifications of both the morpholine and benzoic acid components, is expected to yield new compounds with tailored properties for a range of scientific and industrial applications.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAJKPNTGSKZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996238 | |

| Record name | 4-(Morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7470-38-4 | |

| Record name | 7470-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Morpholinobenzoic Acid and Its Derivatives

Classical Approaches to the Synthesis of 4-Morpholinobenzoic Acid

The foundational methods for synthesizing this compound involve well-established organic reactions, including the hydrolysis of ester precursors, the strategic incorporation of the morpholine (B109124) ring via metal-catalyzed reactions, and nucleophilic substitution strategies.

Hydrolysis-Based Routes from Ester Precursors

A common and straightforward method for the preparation of carboxylic acids is the hydrolysis of their corresponding esters. In the context of this compound, this typically involves the synthesis of an ester derivative, such as methyl or ethyl 4-morpholinobenzoate, as an intermediate. This ester precursor is then subjected to hydrolysis, usually under basic conditions (saponification), followed by acidification to yield the final carboxylic acid.

The reaction involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (NaOH). This process cleaves the ester bond, resulting in the formation of the sodium salt of the carboxylic acid and the corresponding alcohol. Subsequent treatment with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to furnish the desired this compound. organic-chemistry.orgnih.gov This two-step approach is often favored due to the ease of purification of the intermediate ester compared to the final acid. The hydrolysis of esters is a robust and high-yielding reaction, making it a staple in organic synthesis. nii.ac.jp

Transition Metal-Catalyzed Coupling Reactions for Morpholine Incorporation

Modern synthetic chemistry frequently employs transition metal catalysts, particularly palladium, to form carbon-nitrogen bonds with high efficiency and selectivity. The Buchwald-Hartwig amination is a prominent example of such a reaction, providing a powerful tool for coupling amines with aryl halides. To synthesize this compound or its esters using this method, an aryl halide or triflate bearing the benzoic acid (or benzoate) moiety is reacted with morpholine.

The reaction is catalyzed by a palladium complex, which typically consists of a palladium source like Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, such as P(t-Bu)₃ or Xantphos. A base, commonly sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. nih.gov This methodology is valued for its broad substrate scope and tolerance of various functional groups.

| Reactant 1 (Aryl Halide) | Reactant 2 (Amine) | Catalyst/Ligand | Base | Solvent | Product |

| Methyl 4-bromobenzoate | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | Methyl 4-morpholinobenzoate |

| Ethyl 4-iodobenzoate | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Ethyl 4-morpholinobenzoate |

| 4-Bromobenzoic acid | Morpholine | PdCl₂(dppf) | K₂CO₃ | DMF | This compound |

This table presents typical components for a transition metal-catalyzed synthesis of 4-morpholinobenzoate derivatives, based on general principles of Buchwald-Hartwig amination. nih.gov

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SₙAr) offers an alternative pathway for forming the aryl-nitrogen bond. wikipedia.org This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to a good leaving group, typically a halide. libretexts.orgmasterorganicchemistry.com

A plausible synthetic route to this compound via an SₙAr reaction could begin with a substrate like 4-fluoro-nitrobenzene or 4-chloro-nitrobenzene. The reaction with morpholine as the nucleophile displaces the halide, yielding 4-(4-nitrophenyl)morpholine. masterorganicchemistry.com The nitro group, having served its purpose as an activating group, can then be chemically modified in subsequent steps. For instance, the nitro group can be reduced to an amino group (NH₂), which can then be converted to the carboxylic acid moiety through a Sandmeyer-type reaction or other diazotization-based transformations. This multi-step process highlights the strategic use of activating groups to facilitate bond formation. msu.edu

Advanced Synthetic Strategies for Analogues and Related Structures

Building upon the core structure of this compound, advanced synthetic strategies allow for the creation of a diverse library of analogues. These methods focus on modifying the carboxylic acid group or introducing various substituents onto the benzene (B151609) ring.

Derivatization of the Carboxylic Acid Moiety (e.g., esters, hydroxamic acids)

The carboxylic acid functional group is a versatile handle for further chemical modification. thermofisher.com

Esters : Esterification is a fundamental derivatization. Reacting this compound with an alcohol in the presence of an acid catalyst (Fischer esterification) or using coupling agents can produce a wide array of esters. These derivatives are often synthesized to improve the pharmacokinetic properties of a parent drug or as intermediates for further reactions. google.comrsc.org

Hydroxamic Acids : Hydroxamic acids (-CONHOH) are a significant class of compounds in medicinal chemistry, known for their ability to chelate metal ions in enzyme active sites. nih.gov The synthesis of 4-morpholinobenzohydroxamic acid from this compound can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with hydroxylamine (NH₂OH). scielo.org.mx Alternatively, direct coupling of the carboxylic acid with hydroxylamine can be mediated by peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt). researchgate.netorganic-chemistry.org

| Starting Material | Derivative Type | Key Reagents | General Conditions |

| This compound | Methyl Ester | Methanol (CH₃OH), H₂SO₄ | Reflux |

| This compound | Amide | Amine (R-NH₂), EDC, HOBt | Room Temperature, DMF |

| This compound | Hydroxamic Acid | NH₂OH·HCl, EDC, HOBt | Room Temperature, DMF |

| This compound | Acyl Hydrazide | Hydrazine (N₂H₄) | Reflux, Ethanol |

This table summarizes common derivatizations of the carboxylic acid moiety of this compound and typical reagents used. organic-chemistry.orgmdpi.comnih.gov

Modifications on the Benzene Ring: Substitution Patterns

Introducing additional substituents onto the benzene ring of this compound allows for fine-tuning of its electronic and steric properties. The outcome of such reactions is governed by the directing effects of the substituents already present: the morpholino group and the carboxylic acid group.

The morpholino group, being an N-substituted amine, is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. docbrown.info Conversely, the carboxylic acid group is a deactivating group and a meta-director. youtube.com In a competition between these two, the strongly activating morpholino group dictates the position of incoming electrophiles. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions will predominantly occur at the positions ortho to the morpholino group (i.e., the 3- and 5-positions). msu.edu

A practical example is the nitration of a this compound derivative. Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) leads to the introduction of a nitro group at the 3-position, yielding a 3-nitro-4-morpholinobenzoic acid derivative. mdpi.com

| Reaction Type | Reagents | Major Product (Substitution Pattern) |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-morpholinobenzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-morpholinobenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-morpholinobenzoic acid |

This table illustrates the predicted outcomes for electrophilic aromatic substitution on the this compound scaffold, based on directing group effects. mdpi.comdocbrown.info

Halogenation (e.g., 2-fluoro-4-morpholinobenzoic acid, 2-chloro-4-morpholinobenzoic acid)

Halogenation of the aromatic ring of this compound is a key strategy for modulating the electronic and steric properties of the molecule. The introduction of halogen atoms, such as fluorine and chlorine, at specific positions can significantly influence the compound's biological activity.

2-fluoro-4-morpholinobenzoic acid: The synthesis of fluorinated benzoic acids can be achieved through several routes. One common approach involves the nucleophilic aromatic substitution on a difluoro- or nitro-fluoro-substituted precursor. For instance, the reaction of 2,4-difluorobenzoic acid or 4-fluoro-2-nitrobenzoic acid with morpholine in the presence of a base can yield the desired 2-fluoro-4-morpholinobenzoic acid. Another method involves the oxidation of a corresponding toluene derivative, such as 2-fluoro-4-nitrotoluene, to the carboxylic acid, followed by nucleophilic substitution of the nitro group with morpholine. chemicalbook.com A general synthesis might start from m-chloroaniline, which undergoes a series of reactions including amino protection, formylation, oxidation to a carboxylic acid, and a fluorination reaction to yield a fluorinated benzoic acid intermediate that can then be reacted with morpholine. google.com

2-chloro-4-morpholinobenzoic acid: The preparation of 2-chloro-4-morpholinobenzoic acid typically follows a similar synthetic logic. A common precursor is 2,4-dichlorobenzoic acid. The chlorine atom at the 4-position is more activated towards nucleophilic aromatic substitution than the one at the 2-position due to the electron-withdrawing effect of the carboxylic acid group. Reacting 2,4-dichlorobenzoic acid with morpholine under appropriate conditions (e.g., in a polar aprotic solvent with a base) selectively displaces the 4-chloro group to furnish the target compound. Alternatively, starting with 2-chloro-4-nitrobenzoic acid, a well-established intermediate, the nitro group can be displaced by morpholine. nih.gov

| Starting Material | Reagent | Product | Key Transformation |

| 2,4-Dichlorobenzoic acid | Morpholine, Base | 2-chloro-4-morpholinobenzoic acid | Nucleophilic Aromatic Substitution |

| 2-Chloro-4-nitrobenzoic acid | Morpholine | 2-chloro-4-morpholinobenzoic acid | Nucleophilic Aromatic Substitution |

| 4-Fluoro-2-nitrobenzoic acid | Morpholine | 2-fluoro-4-morpholinobenzoic acid | Nucleophilic Aromatic Substitution |

Nitration and Subsequent Reduction to Amines

The introduction of an amino group onto the aromatic ring of this compound is a valuable transformation for creating intermediates for further functionalization. This is typically accomplished through a two-step process involving nitration followed by reduction.

Nitration: The nitration of this compound introduces a nitro (-NO₂) group onto the benzene ring. The morpholine substituent is a moderately activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The outcome of the electrophilic nitration will depend on the reaction conditions. Nitration of the parent this compound would likely lead to substitution at the position ortho to the morpholine group (position 3). To achieve substitution at other positions, one might start with a differently substituted benzoic acid. For example, nitration of 2-fluorobenzoic acid derivatives can lead to compounds like 2-fluoro-4-nitrobenzoic acid. chemicalbook.com The use of a standard nitrating mixture (a combination of nitric acid and sulfuric acid) is common for such transformations on deactivated or moderately activated rings. spcmc.ac.in

Reduction: The subsequent step is the reduction of the nitro group to a primary amine (-NH₂). This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. spcmc.ac.in Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid). spcmc.ac.in Stannous chloride in hydrochloric acid is another effective reagent for this purpose. spcmc.ac.in The resulting aminobenzoic acid derivative is a versatile building block for the synthesis of amides, sulfonamides, and other nitrogen-containing functional groups.

| Reaction Step | Reagents | Intermediate/Product |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-morpholinobenzoic acid |

| Reduction | H₂, Pd/C or Fe, HCl | 3-Amino-4-morpholinobenzoic acid |

Sulfamoyl Group Introduction (e.g., 5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzoic acid)

The incorporation of a sulfamoyl group (-SO₂NR₂) is a common strategy in medicinal chemistry to introduce hydrogen bonding motifs and improve physicochemical properties. The synthesis of derivatives like 5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzoic acid involves several steps, typically starting from a suitably substituted benzoic acid.

A plausible synthetic route could begin with 2-chloro-5-sulfamoylbenzoic acid or a related derivative. The synthesis of sulfamoyl benzoic acids often starts from the corresponding sulfonic acid or sulfonyl chloride. For example, 2-chlorobenzoic acid can be converted to 2-chloro-5-(chlorosulfonyl)benzoic acid. This intermediate can then be reacted with dimethylamine to form 2-chloro-5-(dimethylsulfamoyl)benzoic acid. The final step would be a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by morpholine, likely facilitated by heating in the presence of a base, to yield 5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzoic acid. The development of sulfamoyl benzoic acid analogues has been explored for their activity as specific agonists of lysophosphatidic acid (LPA) receptors. nih.gov

| Precursor | Reagents | Product |

| 2-Chlorobenzoic acid | 1. ClSO₃H2. Dimethylamine | 2-Chloro-5-(dimethylsulfamoyl)benzoic acid |

| 2-Chloro-5-(dimethylsulfamoyl)benzoic acid | Morpholine, Base | 5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzoic acid |

Modifications of the Morpholine Ring

While modifications of the benzoic acid core are common, alterations to the morpholine ring itself provide another avenue for structural diversification. Morpholine is a versatile heterocyclic scaffold known to enhance biological activity. researchgate.net Modifications can include the introduction of substituents on the carbon atoms of the ring or reactions involving the nitrogen atom if it is not directly attached to the aromatic ring.

In the context of this compound, the nitrogen is tertiary and part of the linkage to the phenyl ring, making direct N-alkylation impossible. However, syntheses can start with pre-functionalized morpholines. For example, C-substituted morpholines, such as 2-methylmorpholine or 3,5-dimethylmorpholine, can be used in the initial nucleophilic substitution reaction with a suitable fluorobenzoic or chlorobenzoic acid to generate derivatives with substituents on the morpholine ring.

Another strategy involves reactions of morpholine itself to create precursors. For instance, morpholine can be reacted with chloroacetyl chloride to form 4-(2-chloroacetyl)morpholine. jocpr.com While this specific intermediate would not lead directly to a this compound derivative, the principle of building functionalized morpholines first and then attaching them to an aromatic system is a valid synthetic strategy. The inherent flexibility and favorable physicochemical properties of the morpholine ring make it a frequent choice in drug design. e3s-conferences.org

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral centers within the this compound scaffold is of significant interest, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. Chirality can be introduced either on the morpholine ring or through substituents on the benzoic acid portion.

The stereoselective synthesis of chiral morpholines is a well-established field. One approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info Using bromine as the electrophile, for example, can lead to the formation of chiral bromomethyl-substituted morpholines with high diastereoselectivity. banglajol.info These chiral morpholine building blocks can then be coupled to an appropriate benzoic acid precursor to form the final chiral derivative. Another strategy involves starting with chiral synthons, such as enantiopure epoxides or amino alcohols, to construct the morpholine ring with defined stereocenters. A practical synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate highlights the industrial feasibility of producing chiral morpholine intermediates. semanticscholar.org

Furthermore, stereoselective synthesis can be applied to create chiral side chains attached to the benzoic acid ring. Methodologies for the stereoselective synthesis of chiral sulfinyl compounds, for example, could be used to prepare derivatives with a chiral sulfoxide (B87167) group. nih.gov The development of novel chiral organocatalysts, such as those based on a binaphthylazepine scaffold, continues to expand the toolbox for creating complex chiral molecules. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 4-Morpholinobenzoic acid, both ¹H (proton) and ¹³C NMR are used to map out the carbon-hydrogen framework.

¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum of this compound displays distinct signals corresponding to the aromatic, morpholine (B109124), and carboxylic acid protons. chemicalbook.com

The aromatic protons on the benzene (B151609) ring, being in different chemical environments, split into two distinct doublets. chemicalbook.com The protons ortho to the electron-donating morpholino group are shielded and appear at a higher field (lower ppm), while the protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear further downfield. chemicalbook.com The protons of the morpholine ring typically show two triplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. chemicalbook.com The acidic proton of the carboxylic acid group characteristically appears as a broad singlet at a very low field, often above 12 ppm. chemicalbook.com

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows signals for the carbonyl carbon of the acid, the four unique carbons of the p-disubstituted benzene ring, and the two different methylene carbons of the morpholine ring. chemicalbook.com The carbonyl carbon is highly deshielded and appears at the lowest field (~167 ppm). chemicalbook.com The carbon atom of the benzene ring attached to the morpholino group (C-N) is significantly shielded compared to the carbon attached to the carboxyl group (C-COOH). chemicalbook.com

Detailed chemical shift assignments are presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 12.33 | br s | 1H | - | Carboxylic acid (-COOH) |

| 7.78 | d | 2H | 8.5 | Aromatic protons ortho to -COOH |

| 6.95 | d | 2H | 8.5 | Aromatic protons ortho to morpholino |

| 3.72 | t | 4H | 4.5 | Morpholine protons (-CH₂-O-) |

| 3.23 | t | 4H | 4.5 | Morpholine protons (-CH₂-N-) |

d = doublet, t = triplet, br s = broad singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.25 | Carboxylic acid carbon (C=O) |

| 153.90 | Aromatic carbon attached to Nitrogen |

| 130.81 | Aromatic carbons ortho to -COOH |

| 119.91 | Aromatic carbon attached to -COOH |

| 113.22 | Aromatic carbons ortho to morpholino |

| 65.87 | Morpholine carbons (-CH₂-O-) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₃NO₃), the calculated molecular weight is 207.23 g/mol . sigmaaldrich.com In mass spectrometry, the compound is ionized, most commonly resulting in the formation of a molecular ion (M⁺). The mass spectrum of this compound shows a prominent molecular ion peak at an m/z of 207, which confirms its molecular weight. chemicalbook.com

The fragmentation of the molecular ion provides valuable structural clues. Key fragmentation pathways for aromatic carboxylic acids include the loss of neutral fragments such as a hydroxyl radical (•OH, loss of 17 amu) or the entire carboxyl group (•COOH, loss of 45 amu). For this compound, characteristic fragmentation would involve:

Loss of the Carboxyl Group: Cleavage of the bond between the aromatic ring and the carboxyl group can lead to the formation of a morpholinophenyl cation.

Fragmentation of the Morpholine Ring: The morpholine ring can undergo cleavage, typically involving the loss of small neutral molecules like ethylene (B1197577) oxide.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the morpholine ring is another common pathway for amines.

Analysis of these fragment ions helps to piece together and confirm the molecular structure proposed by NMR and other techniques.

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Description |

|---|

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural features.

The most notable feature would be the very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the range of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. vscht.czdocbrown.info The C=O (carbonyl) stretch of the carboxylic acid gives a strong, sharp absorption band between 1760 and 1690 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring appear just below 3000 cm⁻¹. vscht.cz The spectrum would also show C-O stretching from the acid and ether functionalities, as well as C-N stretching from the amine, typically in the fingerprint region (1400-1000 cm⁻¹). Aromatic C=C in-ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ region. docbrown.info

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~3000 - 2850 | C-H Stretch | Aliphatic (Morpholine) |

| 1760 - 1690 (strong) | C=O Stretch | Carboxylic Acid |

| 1600 - 1400 | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid |

| ~1250 | C-N Stretch | Tertiary Amine (Morpholine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, absorb light in the UV-Vis range, causing the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* and n → π* transitions).

Benzoic acid derivatives typically show three characteristic absorption bands. researchgate.net The structure of this compound is similar to that of p-aminobenzoic acid, which has absorption maxima (λ_max) around 194, 226, and 278 nm. sielc.com The presence of the morpholino group, an auxochrome, attached to the benzene chromophore is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzoic acid. These absorptions are attributed to π → π* transitions within the aromatic system, which is conjugated with both the carboxyl and morpholino groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₁H₁₃NO₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₃NO₃)

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 63.75 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.32 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.76 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 23.16 |

| Total | | | 207.229 | 100.00 |

In practice, a sample of pure this compound would be subjected to combustion analysis, and the resulting percentages of C, H, and N would be expected to fall within ±0.4% of the calculated theoretical values to confirm its empirical formula.

Crystallographic Investigations of 4 Morpholinobenzoic Acid and Its Co Crystals

Single Crystal X-ray Diffraction Studies of 4-Morpholinobenzoic Acid

Single crystal X-ray diffraction (SCXRD) is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystal. researchgate.net For this compound, these studies have provided a detailed molecular portrait.

Molecular Conformation and Torsion Angle Analysis

X-ray diffraction analysis has revealed key conformational details of the this compound molecule. The morpholine (B109124) ring consistently adopts a stable "chair" conformation, which is a common, low-energy geometry for saturated six-membered heterocyclic rings that minimizes steric strain.

A critical parameter is the torsion angle between the substituents on the benzene (B151609) ring. The analysis shows a torsion angle of 3.49° (± 0.02°) between the morpholine ring and the adjacent carbon atom of the benzene ring, indicating that the two moieties are nearly coplanar. This alignment suggests potential for efficient π-electron conjugation across the aromatic system.

| Structural Parameter | Value |

|---|---|

| Morpholine Ring Conformation | Chair |

| Torsion Angle (C5–C8) | 3.49° ± 0.02° |

| Carboxylic Acid C–O Bond Length 1 | 1.266(2) Å |

| Carboxylic Acid C–O Bond Length 2 | 1.268(2) Å |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal lattice of this compound is significantly stabilized by intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules interact to form dimers through centrosymmetric O–H⋯O hydrogen bonds. This is a common and robust supramolecular synthon in carboxylic acids. The distance of this hydrogen bond has been measured to be 2.666(1) Å, which is indicative of a strong interaction. These dimer formations are the primary drivers in the crystal packing, creating a stable, extended network.

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| O–H⋯O | Centrosymmetric dimer formation between carboxylic acid groups | 2.666(1) |

Co-crystallization and Polymorphism Studies

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining an active pharmaceutical ingredient (API) with a benign co-former in the same crystal lattice. nih.gov Polymorphism is the ability of a compound to exist in more than one crystal structure. rsc.org

While benzoic acid derivatives are frequently subjects of such studies due to their hydrogen bonding capabilities, dedicated research on the co-crystallization and polymorphism of this compound specifically is not extensively reported in the available literature. rsc.orgresearchgate.net The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple acceptors (the carboxylic acid C=O, the morpholine oxygen, and the morpholine nitrogen) makes this compound a prime candidate for forming co-crystals with a variety of other molecules. humanjournals.com Future studies in this area could yield novel solid forms with tailored properties.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

A specific Hirshfeld surface analysis for this compound has not been reported in the surveyed literature. However, such an analysis would provide a detailed fingerprint of its intermolecular interactions. For example, in related benzoic acid compounds, Hirshfeld analysis has quantified the significant role of O···H contacts, confirming the dominance of the hydrogen bonds, as well as the contribution of weaker H···H and C···H van der Waals forces that collectively stabilize the three-dimensional structure. nih.govnih.gov Applying this technique to this compound would offer deeper, quantitative insight into the forces governing its crystal assembly.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometry, and reactivity of molecules like 4-Morpholinobenzoic acid. By approximating the electron density of a system, DFT calculations can elucidate various chemical properties.

Detailed research findings from DFT studies on analogous benzoic acid derivatives provide a framework for understanding this compound. For instance, geometry optimization using methods like B3LYP with a 6-311G basis set can determine the most stable three-dimensional structure, including critical bond lengths, bond angles, and dihedral angles. Such analyses on similar compounds have established the planarity of the phenyl ring and the characteristic chair conformation of the morpholine (B109124) ring.

A key aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are critical for predicting intermolecular interactions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.85 |

| HOMO-LUMO Energy Gap | ΔE | 4.65 |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.85 |

| Electronegativity (χ) | (I+A)/2 | 4.175 |

| Chemical Hardness (η) | (I-A)/2 | 2.325 |

| Global Electrophilicity Index (ω) | χ2/(2η) | 3.75 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape and dynamic behavior in various environments, such as in a solvent or interacting with a biological target. nih.gov

The primary application of MD for this compound is to explore the conformational flexibility of the morpholine ring. The morpholine moiety typically exists in a chair conformation, but it can also adopt boat or twist-boat conformations. researchgate.net Studies on morpholine have shown that the chair conformer with the N-H bond in an equatorial position is generally more stable, though the presence of substituents and the solvent environment can influence the energy landscape. researchgate.netnih.govnih.gov For this compound, MD simulations can map the energy barriers between these different conformations and determine their relative populations at physiological temperatures.

Furthermore, MD simulations can analyze the dynamics of the entire molecule, including the rotation around the single bond connecting the morpholine nitrogen to the phenyl ring and the orientation of the carboxylic acid group. These simulations track the trajectory of each atom by solving Newton's equations of motion, allowing for the calculation of properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different parts of the molecule. mdpi.com Such studies are vital for understanding how the molecule might adapt its shape to fit into a receptor's binding site. rsc.org

Docking Studies for Ligand-Receptor Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target.

In a typical docking study involving this compound, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. The ligand is then computationally placed into the active site of the protein in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The results of docking studies reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, key interactions would be expected to involve:

The Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor and can form crucial interactions with polar or charged amino acid residues (e.g., Arginine, Lysine, Histidine) in the receptor's active site.

The Morpholine Ring: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic or van der Waals interactions. nih.gov

The Phenyl Ring: This aromatic group can engage in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Docking studies on similar benzoic acid derivatives have successfully predicted their binding to various enzymes, such as the SARS-CoV-2 main protease and fungal CYP53, by identifying these types of interactions. nih.govnih.gov

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond, Salt Bridge | Arg, Lys, His, Ser, Thr |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Morpholine Ring (aliphatic part) | Hydrophobic/van der Waals | Ala, Val, Leu, Ile |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a series of derivatives of this compound, QSAR can be a powerful tool to guide the synthesis of new analogues with improved potency.

The process involves several key steps. First, a dataset of molecules with known activities (e.g., IC₅₀ values) is compiled. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure (e.g., molecular volume, surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). pensoft.net

Physicochemical descriptors: Such as lipophilicity (logP) and polar surface area (PSA). pensoft.net

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed activity. A robust QSAR model should have high statistical significance and predictive power, validated through both internal and external test sets. pensoft.net

Studies on other morpholine-containing compounds have successfully used QSAR to identify key structural features for specific activities, such as antioxidant or receptor binding affinity. pensoft.netacs.org For this compound derivatives, a QSAR model could reveal, for example, that increasing lipophilicity at a certain position on the phenyl ring while maintaining the hydrogen-bonding capacity of the morpholine oxygen enhances biological activity.

Virtual Screening and Pharmacophore Modeling in Drug Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. biorxiv.org Pharmacophore modeling is a key component of this process, particularly for ligand-based virtual screening.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative charges.

The morpholine ring is often considered a "privileged pharmacophore" in medicinal chemistry because its physicochemical properties—such as improving solubility and metabolic stability—and its ability to act as a hydrogen bond acceptor make it a valuable component in many approved drugs. nih.govresearchgate.net For this compound, a pharmacophore model would likely include:

An Aromatic Ring (AR) feature for the phenyl group.

A Hydrogen Bond Acceptor (HBA) feature for the morpholine oxygen.

A Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) feature (or a Negative Ionizable feature) for the carboxylic acid group.

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound databases (containing millions of molecules) to find novel chemical scaffolds that match the required features. nih.gov This approach is much faster and more cost-effective than high-throughput experimental screening. Hits identified from virtual screening are then prioritized for further investigation through docking studies and subsequent experimental validation. nih.gov

Biological and Medicinal Chemistry Research

Investigation of Enzymatic Inhibition Mechanisms

Research into 4-morpholinobenzoic acid and its derivatives has primarily focused on their potential as enzyme inhibitors, revealing specific mechanisms of action and structure-activity relationships that are crucial for their biological effects.

A significant area of investigation for morpholinobenzoic acids is their inhibitory activity against Phosphatidylcholine-specific Phospholipase C (PC-PLC). nih.gov This enzyme is implicated in various cancers due to its role in metabolizing phosphatidylcholine into the secondary messengers phosphocholine (B91661) and 1,2-diacylglycerol (DAG), which are involved in cellular proliferation pathways. nih.gov Overexpression of PC-PLC has been noted in several cancer cell lines, including breast, ovarian, and epidermoid cancers. nih.gov

The primary mechanism by which morpholinobenzoic acids inhibit PC-PLC involves the chelation of metal ions within the enzyme's active site. nih.govresearchgate.net The protein structure of PC-PLC from Bacillus cereus (PC-PLCBc) reveals a trinuclear zinc center, with one Zn²⁺ ion being directly responsible for catalytic activity and the other two serving essential structural roles. nih.gov

Computational modeling and subsequent experimental studies have demonstrated that the carboxylate group of the morpholinobenzoic acid scaffold is crucial for this inhibitory action. nih.govresearchgate.net This functional group directly coordinates with the catalytic Zn²⁺ ions in the active site, forming a stable complex that blocks the enzyme's hydrolytic function. nih.govresearchgate.net The potency of these inhibitors was initially believed to be heavily reliant on this key chelating interaction. nih.gov To further exploit this mechanism, researchers have replaced the carboxylic acid motif with a hydroxamic acid, a well-known zinc-binding group, to strengthen the interaction with the catalytic metal ions. researchgate.net

Extensive research has been conducted to elucidate the structure-activity relationships (SAR) for this class of compounds. Studies involving the synthesis and evaluation of numerous derivatives have confirmed that the 2-morpholino-5-N-benzylamino benzoic acid scaffold is an optimal pharmacophore for PC-PLC inhibition. nih.govnih.gov

Key findings from SAR studies indicate that:

The morpholinyl nitrogen is essential for inhibitory activity against PC-PLCBC. nih.gov

The central aromatic ring's substitution pattern influences potency. nih.govnih.gov

Modifications to the N-benzyl bridge, such as methylation, can significantly impact biological activity, with N-methylated compounds showing promise. nih.govnih.gov

Replacing the carboxylic acid with a hydroxamic acid can yield derivatives with inhibitory activity similar to or better than the literature standard inhibitor, D609. researchgate.net

The table below summarizes the PC-PLC inhibitory activity of selected morpholinobenzoic acid derivatives compared to the standard inhibitor D609.

| Compound | Description | PC-PLCBC Inhibition (%) |

| D609 | Literature Standard Inhibitor | 40-60% |

| 12a-m | Hydroxamic acid bearing compounds | 40-60% |

| 20f | Carboxylic acid with THP moiety | Full loss of activity |

| 21f | Hydroxamic acid with THP moiety | ~2.5-fold decrease vs. morpholine (B109124) analogue |

This interactive table is based on data from research into 2-morpholinobenzoic acid derivatives. nih.gov

Specific modifications to the core this compound structure have a pronounced impact on the molecule's ability to inhibit PC-PLC. The strategic placement and nature of substituents can either enhance or diminish potency.

Acid Group Modification : Altering the zinc-binding group has been a key strategy. The substitution of the carboxylic acid with a hydroxamic acid was explored to enhance chelation with the active site's Zn²⁺ ions. researchgate.net This modification resulted in compounds that consistently demonstrated significant PC-PLCBC inhibition, with potency comparable to the standard inhibitor D609. nih.gov

N-Benzyl Ring Substituents : The addition of halogen substituents to the 5-N-benzyl ring on a 2-morpholinobenzoic acid scaffold has been shown to produce strong inhibitors of PC-PLCBC. nih.gov

N-Benzyl Bridge Modification : Methylation of the benzylic nitrogen bridge has been identified as a modification that leads to the most biologically active compounds, warranting further investigation into this part of the pharmacophore. nih.govnih.gov

While the vast majority of research on this compound derivatives focuses on PC-PLC, the broader chemical class of benzoic acid derivatives has been investigated as inhibitors for other enzymes. For instance, certain para-substituted benzoic acid derivatives with a rhodanine (B49660) scaffold have been identified as competitive inhibitors of Slingshot (SSH) phosphatases, which are involved in cytoskeleton dynamics. nih.gov Additionally, other heterocyclic compounds containing a morpholine ring have shown activity against various kinases. nih.gov However, specific studies detailing the inhibitory action of this compound itself against enzyme targets other than PC-PLC are not prominent in the reviewed literature. The primary mechanism of action remains attributed to its function as a zinc-chelating inhibitor of PC-PLC.

Phosphatidylcholine-specific Phospholipase C (PC-PLC) Inhibition by Morpholinobenzoic Acids

Antiproliferative Activity in Cancer Cell Lines

The inhibition of PC-PLC by this compound derivatives is directly linked to their antiproliferative effects in various cancer cell lines. nih.gov Since PC-PLC is overexpressed in many cancers and its activity promotes oncogenic signaling, its inhibition can significantly reduce cancer cell proliferation. nih.gov

Derivatives based on the 2-morpholino-5-N-benzylamino benzoic acid scaffold have been assessed for their anti-proliferative activity against human cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). nih.govnih.gov Studies have shown that intervention with PC-PLC inhibitors can significantly reduce proliferation in these cell lines. nih.gov In MDA-MB-231 cells, this inhibition also led to reduced cell motility and a reversal of other metastatic characteristics. nih.gov

Notably, novel hydroxamic acid derivatives of the scaffold demonstrated potent anti-proliferative activity in both MDA-MB-231 and HCT-116 cell lines, with efficacy reported to be far greater than that of the standard PC-PLC inhibitor D609. researchgate.net Similarly, certain 2-morpholino-4-anilinoquinoline compounds have shown significant cytotoxic activity against the HepG2 (liver cancer) cell line. nih.gov

The table below presents antiproliferative data for selected morpholine-containing compounds against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Result |

| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 | IC50 | 11.42 µM |

| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 | IC50 | 8.50 µM |

| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 | IC50 | 12.76 µM |

| Morpholine substituted quinazoline (B50416) (AK-3) | A549 (Lung) | IC50 | 10.38 ± 0.27 µM |

| Morpholine substituted quinazoline (AK-3) | MCF-7 (Breast) | IC50 | 6.44 ± 0.29 µM |

| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | IC50 | 8.55 ± 0.67 µM |

| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast) | IC50 | 3.15 ± 0.23 µM |

This interactive table is based on data from studies on the antiproliferative activity of various morpholine-containing derivatives. nih.govnih.gov

Antimicrobial Research

Bacterial RNA polymerase (RNAP) is an essential enzyme for bacterial viability and a validated target for antibiotics. The interaction between the RNAP core enzyme and the sigma (σ) factor is crucial for the initiation of transcription. nih.govnih.gov Inhibiting this protein-protein interaction presents a promising strategy for developing novel antibacterial agents. nih.gov While research in this area has identified various scaffolds, including triaryl derivatives and benzoic acid derivatives, that can disrupt this interaction, specific studies focusing on this compound are not prominent in the available literature. nih.govnih.gov The development of compounds that mimic the sigma factor at its binding site on RNAP is a key approach in this field of research. nih.gov

The morpholine ring is a well-known pharmacophore in medicinal chemistry, and its incorporation into various molecular structures has led to the discovery of compounds with a wide range of biological activities, including antimicrobial properties. researchgate.netresearchgate.net Derivatives of this compound, such as 4-(morpholin-4-yl) benzohydrazide, have been synthesized and evaluated for their antimicrobial activity. researchgate.net The rationale behind such synthesis is that the morpholine moiety is known to possess antibacterial, antimycobacterial, and antifungal properties. researchgate.netresearchgate.net

Studies on newly synthesized morpholine derivatives have demonstrated a broad spectrum of action, showing inhibitory effects against a significant percentage of tested bacterial strains. core.ac.uk For example, N-acyl-morpholine-4-carbothioamides have been found to be highly active against various bacterial and fungal strains. researchgate.net These findings suggest that the this compound scaffold is a valuable starting point for the development of new broad-spectrum antimicrobial agents. core.ac.uknih.gov

Table 2: Antimicrobial Activity of a this compound Derivative

| Derivative | Activity | Key Finding |

|---|---|---|

| 4-(morpholin-4-yl) benzohydrazide | Antimicrobial | Synthesized with the aim of leveraging the known antimicrobial properties of the morpholine ring and hydrazide skeleton. researchgate.net |

Neuroscience Research: Development of Drugs Targeting Neurological Disorders

Morpholine and its derivatives have garnered significant attention in the field of neuroscience due to their potential to address neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govtandfonline.com The morpholine scaffold is considered a versatile pharmacophore that can be incorporated into molecules designed to cross the blood-brain barrier and interact with key enzymes and receptors in the central nervous system. tandfonline.comresearchgate.net

Morpholine-based compounds are being explored for their ability to modulate enzymes implicated in neurodegeneration, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov The ability of the morpholine ring to form hydrogen bonds and interact with biological macromolecules enhances its potential as an inhibitory scaffold. tandfonline.com While specific research on this compound in this context is limited, its structural features make it a candidate for the rational design of novel agents targeting neurological disorders. nih.gov The development of morpholine-containing compounds aims to enhance potency, modulate pharmacokinetic properties, and provide a scaffold that correctly positions other functional groups to interact with therapeutic targets. nih.gov

Potential in Anti-inflammatory and Analgesic Agent Development

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. benthamscience.commdpi.com A common feature of many traditional NSAIDs is the presence of a carboxylic acid group. benthamscience.com Research has explored the modification of this carboxylic acid moiety into amides and esters to develop new anti-inflammatory and analgesic agents with potentially improved side-effect profiles. benthamscience.com

Derivatives of 4(3H)-quinazolinone, which can be synthesized from starting materials related to benzoic acid, have shown analgesic and anti-inflammatory properties. nih.gov Furthermore, the synthesis of amide derivatives of ibuprofen (B1674241) incorporating a morpholine ring has resulted in compounds with significant analgesic and anti-inflammatory activities. benthamscience.com These studies suggest that the morpholine moiety can play a beneficial role in enhancing the pharmacological effects of anti-inflammatory agents. benthamscience.com Although direct in vivo studies on this compound for these properties are not widely reported, the existing literature on related compounds provides a strong rationale for its investigation as a scaffold for new anti-inflammatory and analgesic drugs. mdpi.com

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Research

In the early stages of drug discovery and development, a thorough investigation of a compound's pharmacokinetic and pharmacodynamic properties is essential. Pharmacokinetics involves the study of how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamics examines the drug's effect on the body. Preclinical research utilizes in vitro and in vivo models to predict a compound's behavior and efficacy before it can be considered for human trials. For derivatives of this compound, key preclinical studies focus on metabolic stability, bioavailability, and efficacy in disease models.

Microsomal stability assays are a fundamental in vitro tool used to evaluate the metabolic stability of a compound. creative-bioarray.com These assays utilize liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) enzymes. creative-bioarray.comevotec.com By incubating a compound with liver microsomes and necessary cofactors like NADPH, researchers can determine the rate of metabolism. evotec.com This rate is often expressed as the intrinsic clearance (CLint) and half-life (t½), which are critical parameters for predicting in vivo hepatic clearance. creative-bioarray.comevotec.com

Research into the antiproliferative properties of compounds based on the 2-morpholinobenzoic acid scaffold has included assessments of their metabolic stability. nih.govnih.gov In a study exploring derivatives of this core structure as potential inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), a family of these molecules demonstrated a high degree of stability following treatment with rat microsomes. nih.govnih.gov This finding is significant as high metabolic stability suggests that the compound is less likely to be rapidly broken down by the liver, potentially leading to a longer duration of action in the body.

| Compound Scaffold | Microsome Source | Assay Finding | Implication |

|---|---|---|---|

| 2-morpholino-5-N-benzylamino benzoic acid derivatives | Rat Liver Microsomes | High degree of stability reported. nih.govnih.gov | Indicates low susceptibility to rapid metabolic breakdown, suggesting potential for favorable in vivo half-life. |

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. mdpi.com For orally administered drugs, this is influenced by factors such as intestinal absorption and first-pass metabolism. While specific bioavailability studies on this compound are not detailed in available research, the absorption characteristics of its parent structure, benzoic acid, have been studied in preclinical models.

Studies using a vascularly perfused rat small intestine preparation have shown that the absorption of benzoic acid is both complete and dose-independent. nih.govresearchgate.net When introduced at the duodenal end, over 95% of the dose was absorbed within two hours. nih.gov This efficient absorption is attributed to the monocarboxylic acid transporter 1. nih.govresearchgate.net The rate of absorption was found to be highest in the jejunum, which corresponds to the distribution of this transporter along the small intestine. nih.gov These findings for benzoic acid suggest that derivatives like this compound may also be well-absorbed from the gastrointestinal tract.

| Intestinal Segment | Segment Length | Absorption Rate Constant (ka) (min-1) |

|---|---|---|

| Duodenum | 12 cm | 0.0442 nih.gov |

| Jejunum | 12 cm | 0.0519 nih.gov |

| Jejunum | 20 cm | 0.0564 nih.gov |

| Ileum | 20 cm | 0.0380 nih.gov |

Animal models are indispensable tools in preclinical research for evaluating the therapeutic efficacy of a drug candidate in a living organism. nih.gov These models are designed to mimic human diseases and provide crucial data on how a compound performs in vivo before it can proceed to clinical trials. nih.gov

For compounds derived from the 2-morpholinobenzoic acid scaffold, research has focused on their potential as anti-cancer agents due to their ability to inhibit the enzyme phosphatidylcholine-specific phospholipase C (PC-PLC). nih.govresearchgate.net Dysregulation of this enzyme is implicated in various cancers. nih.govnih.gov The initial efficacy assessment for these compounds involved evaluating their anti-proliferative activity against specific human cancer cell lines in vitro. nih.gov Studies demonstrated that derivatives of the 2-morpholino-5-N-benzylamino benzoic acid scaffold were active against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. nih.govnih.gov Such positive in vitro results are a prerequisite for advancing a compound to more complex and resource-intensive in vivo efficacy studies in animal models, such as tumor xenograft models in mice. nih.gov

| Compound Scaffold | Target | Cancer Cell Lines Tested | Observed In Vitro Effect |

|---|---|---|---|

| 2-morpholino-5-N-benzylamino benzoic acid derivatives | Phosphatidylcholine-specific phospholipase C (PC-PLC) | MDA-MB-231 (Breast Cancer), HCT116 (Colon Cancer) nih.govnih.gov | Anti-proliferative activity. nih.govnih.gov |

Applications in Materials Science Research

Polymer Chemistry: Use as Building Blocks for Specialty Polymers

In polymer chemistry, 4-Morpholinobenzoic acid serves as a key intermediate for synthesizing additives and components that impart unique functionalities to polymer systems. google.com It is particularly noted for its role in creating specialty polymers and enhancing material properties for applications like coatings and adhesives. google.com

This compound is recognized as a contributor to improving the mechanical properties and thermal stability of polymers. google.com The incorporation of the morpholine (B109124) ring into a polymer structure can enhance flexibility and durability. google.com In some applications, it is used as a water-based additive that functions as a heat-sealing and anti-blocking agent. researchgate.net A study on photoinitiator degradation in ink formulations noted that this compound can form as a stable precipitate, indicating its inherent thermal stability. kent.ac.uk While it is cited as a building block for enhancing these properties, detailed studies quantifying the specific improvements in mechanical strength or thermal degradation temperatures resulting from its direct incorporation into a polymer backbone are not widely available in the public literature.

A significant application of this compound is in the development of advanced coatings and adhesives, primarily as a precursor for photoinitiators. google.com Photoinitiators are compounds that, upon exposure to light, generate reactive species like free radicals to initiate polymerization, a process known as photocuring. google.com This technology is crucial for modern, energy-efficient, and rapid-curing formulations.

In a documented synthesis, this compound is reacted with oxalyl chloride to produce 4-morpholinobenzoyl chloride. google.com This acid chloride is a key intermediate used in the subsequent synthesis of novel, high-efficiency photoinitiators. google.com These photoinitiators are designed to have a high intensity of absorption and can be activated by sunlight, eliminating the need for special light sources. google.com The resulting adhesive and coating compositions can be applied to a substrate and then rapidly cured or polymerized upon irradiation. google.com This method is particularly useful for creating laminated structures, where an adhesive layer containing these photoinitiators is used to bond two or more layers together. google.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The carboxylic acid and morpholine groups on this compound make it an excellent candidate for designing self-assembling systems based on hydrogen bonding.

The design of molecules that can recognize each other and assemble in a predictable manner is a cornerstone of supramolecular chemistry. This compound possesses a self-complementary hydrogen-bonding site in its carboxylic acid group. This is demonstrated by crystallographic studies of a closely related derivative, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, where the fundamental principles of hydrogen bonding are analogous.

In the crystal structure of this derivative, the carboxylic acid groups of two separate molecules interact to form a robust, centrosymmetric dimer. google.comgoogleapis.com This occurs through a pair of strong O—H⋯O hydrogen bonds, creating a classic head-to-head arrangement. google.comgoogleapis.com This dimer represents a fundamental and highly stable self-complementary motif, where each molecule donates one hydrogen bond and accepts one hydrogen bond from its partner. The stability of this interaction is highlighted by the short distance between the oxygen atoms involved. google.com

Table 1: Selected Hydrogen-Bond Parameters for the Dimer of 4-[(Morpholin-4-yl)carbothioyl]benzoic acid Interactive Data Table

| Interaction Type | Bond Length (Å) | Description |

|---|---|---|

| O—H⋯O | 2.666 (1) | The intermolecular distance between the oxygen atoms of the interacting carboxylic acid groups, indicating a strong hydrogen bond. google.com |

| C=O | 1.266 (2) | Bond length of one carbon-oxygen bond in the carboxylic group. google.comgoogleapis.com |

Source: google.comgoogleapis.com

The self-complementary hydrogen-bonded dimer is the primary building block for creating larger supramolecular architectures. The formation of this dimer is the first step in a self-assembly process that can lead to more extended, ordered structures in the solid state. google.comgoogleapis.com In the case of the studied derivative, these dimers are further organized into layers or sheets within the crystal lattice, held together by weaker C—H⋯S and C—H⋯O interactions. google.comgoogleapis.com

This hierarchical assembly, starting from a single molecule to a well-defined dimer and then to a larger crystal packing, is a key principle in the formation of supramolecular architectures. While longer-chain supramolecular polymers based on this compound have not been explicitly detailed, the strong, directional, and self-complementary nature of its hydrogen-bonding motif demonstrates its potential as a building block for such materials. The predictable formation of these dimers makes it a reliable component for crystal engineering and the bottom-up design of new molecular solids with specific structures and properties. google.com

Agricultural Chemical Research

Environmental Impact Studies of Derivatives

The environmental fate and ecotoxicological effects of pesticides are critical areas of study to ensure their safe use in agriculture. whiterose.ac.ukresearchgate.net These studies typically investigate factors such as soil sorption, degradation pathways, and potential toxicity to non-target organisms. whiterose.ac.ukresearchgate.net However, without specific derivatives of 4-Morpholinobenzoic acid being identified as active agrochemical ingredients, no targeted environmental impact studies have been published. General concerns for pesticides include their potential for soil and water contamination and their effects on biodiversity. researchgate.net

Analytical Chemistry Research Applications

Use as a Standard in Chromatographic Methods

There is a notable absence of scientific literature detailing the use of 4-Morpholinobenzoic acid as a primary or internal standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Typically, compounds used as standards are selected for their stability, purity, and structural similarity to the analytes of interest. While this compound possesses a stable structure, there is no specific evidence from the conducted searches to suggest its established use as a reference standard for the calibration of chromatographic systems or the quantification of other compounds.

Application in Detecting and Quantifying Other Substances

Similarly, research detailing the application of this compound as a reagent or probe for the detection and quantification of other substances is not prominently featured in the available scientific literature. Such applications often involve the compound undergoing a specific and measurable reaction with the target analyte. The current body of research does not highlight any established analytical methods where this compound serves this function.

Derivatization and Analog Design for Enhanced Research Applications

Synthesis and Biological Evaluation of Substituted Morpholinobenzoic Acid Analogues

The synthesis of 4-Morpholinobenzoic acid analogs is a key strategy for exploring its therapeutic potential. By modifying the core structure, scientists can fine-tune its properties. A common approach begins with the synthesis of the parent 4-(morpholin-4-yl)benzoic acid, which can then be converted into various derivatives. researchgate.net

One area of significant interest is the development of analogs with antimicrobial properties. For instance, researchers have synthesized a series of novel semicarbazides, thiosemicarbazides, and hydrazones based on the 4-(morpholino-4-yl)-3-nitrobenzohydrazide structure. researchgate.netnih.gov This process involves creating new chemical entities where different functional groups are attached to the core hydrazide structure. researchgate.net

Subsequent in vitro biological evaluation of these synthesized compounds against various bacterial strains is crucial to determine their efficacy. researchgate.net In one such study, semicarbazide (B1199961) derivatives demonstrated the highest activity among the tested groups. researchgate.netnih.gov The most potent compound, a semicarbazide featuring a 4-bromophenyl moiety, exhibited significant antibacterial potential against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) value of 3.91 µg/mL. researchgate.netnih.gov Among the thiosemicarbazide (B42300) derivatives, the analog containing a 4-trifluoromethylphenyl group showed notable activity against several Gram-positive bacterial strains. researchgate.netnih.gov

These findings highlight how substitutions on the morpholinobenzoic acid scaffold can lead to compounds with significant and specific biological activities. The data gathered from these evaluations are instrumental in building a comprehensive understanding of the structure-activity relationships.

Table 1: Antimicrobial Activity of Selected 4-(Morpholin-4-yl)-3-nitrobenzohydrazide Derivatives

| Compound Type | Substituent | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Semicarbazide | 4-bromophenyl | Enterococcus faecalis | 3.91 | researchgate.netnih.gov |

| Thiosemicarbazide | 4-trifluoromethylphenyl | Gram-positive bacteria (excluding S. aureus) | 31.25 - 62.5 | researchgate.netnih.gov |

| Hydrazone | Various | Tested bacterial strains | Inactive | researchgate.net |

Exploration of Novel Scaffolds Integrating the Morpholine (B109124) and Benzoic Acid Moieties

The integration of the morpholine and benzoic acid moieties into novel molecular scaffolds is a strategic approach in medicinal chemistry to develop compounds with unique biological activities. nih.gov The morpholine ring is a privileged structure, often included in bioactive molecules to improve their pharmacokinetic profiles. nih.gov

Researchers are exploring various synthetic strategies to create libraries of compounds that incorporate these key components. researchgate.net This includes the development of hybrid structures where the morpholine-benzoic acid framework is linked to other pharmacologically active heterocycles, such as thiazoles or benzimidazoles. benthamscience.commdpi.com The goal is to create new chemical entities with enhanced or entirely new mechanisms of action.

One example involves the use of 4-(morpholino-4-yl)-3-nitrobenzohydrazide as a foundational scaffold to synthesize a range of derivatives, including semicarbazides and thiosemicarbazides. nih.gov This demonstrates how the core structure can be elaborated to explore new chemical space and identify compounds with potent antibacterial activity. nih.gov Another approach involves designing entirely new frameworks that maintain the essential structural features of the morpholine and benzoic acid components, which can lead to the discovery of compounds with different therapeutic applications. nih.gov The design and synthesis of such novel scaffolds are often guided by computational modeling and a deep understanding of the target biological systems.

Lead Optimization and Structure-Activity Relationship (SAR) Studies for Targeted Research Outcomes